Americium oxide

Description

Structure

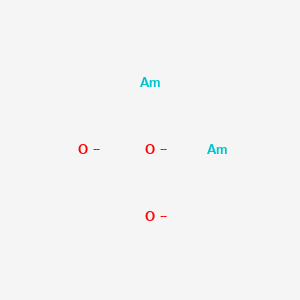

2D Structure

Properties

CAS No. |

12736-98-0 |

|---|---|

Molecular Formula |

Am2O3-6 |

Molecular Weight |

534.121 g/mol |

IUPAC Name |

americium;oxygen(2-) |

InChI |

InChI=1S/2Am.3O/q;;3*-2 |

InChI Key |

FGBAGEINURFWGV-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[Am].[Am] |

Canonical SMILES |

[O-2].[O-2].[O-2].[Am].[Am] |

Synonyms |

americium dioxide americium oxide americium oxide, 241AM-labeled |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the History and Synthesis of Americium Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, synthesis, and characterization of americium oxides, primarily focusing on americium dioxide (AmO₂) and americium sesquioxide (Am₂O₃). While the existence of americium monoxide (AmO) is noted, detailed experimental data remains scarce. This document outlines the initial discovery of americium and the subsequent development of its oxide forms. Detailed experimental protocols for the synthesis of AmO₂ via the thermal decomposition of americium oxalate (B1200264) and the synthesis of Am₂O₃ through the reduction of AmO₂ are presented. Quantitative data, including crystallographic properties and physical characteristics, are summarized in structured tables for comparative analysis. Furthermore, logical workflows and transformation pathways are visualized using Graphviz diagrams to provide a clear understanding of the synthesis processes.

Introduction: The Discovery of Americium

Americium, a synthetic element with the atomic number 95, was first intentionally synthesized in late 1944 at the University of Chicago's Metallurgical Laboratory (now Argonne National Laboratory) by Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso.[1][2] This discovery was a part of the Manhattan Project and was therefore classified, with the official announcement being made by Seaborg in November 1945.[1][2] The element was named "americium" in honor of the Americas, drawing an analogy to the lanthanide element europium, which is located directly above it in the periodic table.

The first isolation of a macroscopic quantity of an americium compound, specifically americium(III) hydroxide (B78521) (Am(OH)₃), was achieved by Burris B. Cunningham in 1945. The most common isotope, Americium-241 (²⁴¹Am), is produced in nuclear reactors via neutron capture by plutonium isotopes.[1] The development of methods to produce stable forms of americium was driven by the need for safe storage and handling, as acidic solutions of americium were found to be highly corrosive to their containers due to intense alpha radiation.[3] This led to the development of solid-state forms, with americium dioxide (AmO₂) being the most common and stable oxide.

Americium Oxides: An Overview

Three oxides of americium have been identified: americium dioxide (AmO₂), americium sesquioxide (Am₂O₃), and americium monoxide (AmO). AmO₂ is the most stable and common oxide, while Am₂O₃ exists in multiple crystalline forms. Information regarding AmO is limited, with its synthesis and properties not being well-documented in publicly available literature.

Quantitative Data Summary

The following tables summarize the key quantitative data for the well-characterized americium oxides.

| Property | Americium Dioxide (AmO₂) | Americium Sesquioxide (Am₂O₃) - Hexagonal (A-type) | Americium Sesquioxide (Am₂O₃) - Cubic (C-type) |

| Formula Weight ( g/mol ) | 275.06 | 534.12 | 534.12 |

| Color | Black | Tan | Red-brown |

| Appearance | Crystalline solid | Crystalline solid | Crystalline solid |

| Crystal Structure | Cubic (Fluorite-type) | Hexagonal | Body-centered Cubic |

| Space Group | Fm-3m | P-3m1 | Ia-3 |

| Lattice Parameter (a) | 5.374 Å | 3.817 Å | 11.03 Å |

| Lattice Parameter (c) | - | 5.971 Å | - |

| Calculated Density (g/cm³) | 11.68 | 11.77 | - |

| Property | Americium Monoxide (AmO) |

| Formula Weight ( g/mol ) | 259.06 |

| Color | Not well-documented |

| Appearance | Not well-documented |

| Crystal Structure | Not well-documented |

| Space Group | Not well-documented |

| Lattice Parameter (a) | Not well-documented |

| Calculated Density (g/cm³) | Not well-documented |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of americium dioxide and americium sesquioxide.

Synthesis of Americium Dioxide (AmO₂) via Thermal Decomposition of Americium Oxalate

The most established method for producing Americium Dioxide is through the precipitation of americium oxalate followed by calcination. This process was extensively developed at Oak Ridge National Laboratory (ORNL).[3]

3.1.1. Precipitation of Americium(III) Oxalate (Am₂(C₂O₄)₃·nH₂O)

-

Preparation of Americium Solution: Begin with a solution of americium in hydrochloric acid (HCl). The concentration of americium can vary.

-

Neutralization: Neutralize the excess acid in the americium solution by adding ammonium (B1175870) hydroxide (NH₄OH) until a pH of approximately 1 is reached.

-

Precipitation: Slowly add a saturated solution of oxalic acid (H₂C₂O₄) to the neutralized americium solution while stirring. A dusty rose-colored precipitate of americium(III) oxalate will form.

-

Digestion: After the initial precipitation, add an excess of oxalic acid solution and continue to agitate the slurry for a period to encourage crystal growth and complete the precipitation.

-

Filtration and Washing: Filter the americium oxalate precipitate using a suitable filter medium. Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

-

Drying: Partially dry the americium oxalate precipitate by drawing air through the filter cake. The hydrated americium oxalate has the chemical formula Am₂(C₂O₄)₃·7H₂O.[4]

3.1.2. Calcination of Americium(III) Oxalate to Americium Dioxide (AmO₂)

-

Transfer to Crucible: Transfer the partially dried americium oxalate precipitate to a platinum crucible or a suitable high-temperature resistant container.

-

Dehydration: Place the crucible in a furnace and heat to approximately 240 °C in a vacuum or inert atmosphere to remove the water of hydration.[4]

-

Decomposition: Gradually increase the furnace temperature. The decomposition of americium oxalate to americium dioxide begins at approximately 300 °C and is complete by about 470 °C.[4] A common practice is to hold the temperature at 350 °C for a period to ensure initial decomposition.

-

Final Calcination: To ensure the complete conversion to stoichiometric AmO₂, increase the furnace temperature to 800 °C and hold for at least 30 minutes.[3]

-

Cooling: Slowly cool the furnace to room temperature. The resulting product is a fine, black powder of americium dioxide.

Synthesis of Americium Sesquioxide (Am₂O₃)

Americium sesquioxide can be synthesized by the reduction of americium dioxide.

-

Starting Material: Begin with finely powdered americium dioxide (AmO₂).

-

Furnace Setup: Place the AmO₂ powder in a suitable crucible within a tube furnace equipped for controlled atmosphere operation.

-

Reduction: Heat the AmO₂ to 600 °C under a flowing atmosphere of hydrogen gas (H₂).

-

Reaction: Maintain these conditions to allow for the reduction of AmO₂ to Am₂O₃ according to the following reaction: 2 AmO₂ + H₂ → Am₂O₃ + H₂O

-

Cooling: After the reaction is complete, cool the furnace to room temperature under the hydrogen atmosphere or an inert atmosphere to prevent re-oxidation. The resulting product is americium sesquioxide. The hexagonal form is tan, while the cubic form is red-brown. The cubic form can be converted to the hexagonal form by heating to 800°C.

Visualizations of Synthesis Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and transformations in the synthesis of americium oxides.

Caption: Workflow for the synthesis of Americium Dioxide.

Caption: Key transformations between different americium oxides.

Conclusion

The discovery and synthesis of americium oxides have been crucial for the safe handling and application of this synthetic element. Americium dioxide stands out as the most stable and widely used oxide, with a well-established synthesis protocol involving the thermal decomposition of an oxalate precursor. Americium sesquioxide, with its distinct hexagonal and cubic polymorphs, can be derived from the dioxide form. While americium monoxide has been reported, a lack of detailed experimental data warrants further investigation to fully characterize its properties and synthesis. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working with americium and its compounds, providing a foundation for future studies and applications in various scientific and technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of Uranium-Doped Americium Oxide Synthesis for Space Application. | Semantic Scholar [semanticscholar.org]

- 3. High temperature calorimetric study of synthetic actinide oxalate minerals and materials [morressier.com]

- 4. Americium - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Theoretical Properties of Americium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of americium oxide, a material of significant interest in nuclear science and technology. The information presented herein is intended for researchers, scientists, and professionals involved in areas such as nuclear fuel development, waste management, and advanced material science. This document synthesizes key theoretical and experimental findings to offer a detailed understanding of the structural, electronic, thermodynamic, and mechanical characteristics of various this compound phases.

Introduction

Americium (Am), a synthetic actinide element, and its oxides are subjects of intensive research due to their applications in radioisotope power sources, transmutation targets for nuclear waste, and as ionization sources in smoke detectors. A thorough understanding of the fundamental properties of americium oxides, primarily americium dioxide (AmO₂) and americium sesquioxide (Am₂O₃), is crucial for the design and safety assessment of these applications. This guide focuses on the theoretical aspects of these compounds, supported by experimental data, to provide a robust reference for the scientific community.

Crystal Structure and Physical Properties

Americium dioxide (AmO₂) adopts a face-centered cubic (fcc) fluorite crystal structure, isostructural with other actinide dioxides like UO₂ and PuO₂.[1][2] Americium sesquioxide (Am₂O₃) is known to exist in several polymorphic forms, with the most common being the hexagonal A-type and the body-centered cubic (bcc) C-type.[3] The physical and structural properties of these phases are summarized in the tables below.

Table 1: Physical and Structural Properties of Americium Dioxide (AmO₂)

| Property | Value | Reference |

| Crystal System | Cubic (Fluorite-type) | [1] |

| Space Group | Fm-3m (No. 225) | [1] |

| Lattice Parameter (a) | 5.376 - 5.383 Å | [1] |

| Appearance | Black crystals | [1] |

| Density | 11.68 g/cm³ | [1][4] |

| Melting Point | ~2113 °C (3835 °F; 2386 K) | [1] |

| Molar Mass | ~275.06 g/mol | [1] |

Table 2: Physical and Structural Properties of Americium Sesquioxide (Am₂O₃)

| Property | A-type (Hexagonal) | C-type (Cubic) | Reference |

| Crystal System | Trigonal | Cubic | [3] |

| Space Group | P-3m1 (No. 164) | Ia-3 (No. 206) | [3] |

| Lattice Parameters | a = 3.817 pm, c = 5.971 pm | a = 11.03 Å | [3] |

| Appearance | Tan colored | Red-brown | [3] |

| Density | 11.77 g/cm³ | - | [3][4] |

| Melting Point | 2205 °C (4001 °F; 2478 K) | - | [3][5] |

| Molar Mass | ~534.12 g/mol | ~534.12 g/mol | [3] |

Below are the visual representations of the crystal structures of Americium Dioxide and the hexagonal form of Americium Sesquioxide.

Caption: Crystal structure of Americium Dioxide (AmO₂).

Caption: Crystal structure of hexagonal A-type Americium Sesquioxide (Am₂O₃).

Electronic Structure

The electronic properties of americium oxides are dominated by the behavior of the 5f electrons. Theoretical studies, primarily using Density Functional Theory with a Hubbard U correction (DFT+U), have been instrumental in elucidating the electronic structure of these materials.

Americium Dioxide (AmO₂): AmO₂ is classified as a charge-transfer insulator.[6] The 5f electrons of americium are more localized than in earlier actinides. The calculated 5f occupancy for Am in AmO₂ is approximately 5.6 - 5.73 electrons.[6]

Americium Sesquioxide (Am₂O₃): In contrast to AmO₂, Am₂O₃ is considered a Mott-Hubbard system.[7] The 5f occupancy in Am₂O₃ is higher, around 6.05 electrons, indicating a more localized nature of the 5f electrons in the trivalent state.[7]

Table 3: Electronic Properties of Americium Oxides

| Property | AmO₂ | Am₂O₃ | Reference |

| Electronic Character | Charge-transfer insulator | Mott-Hubbard system | [6][7] |

| Am 5f Occupancy (n_f) | ~5.6 - 5.73 | ~6.05 | [6][7] |

| Ground State (Am₂O₃) | - | Singlet Γ₁ | [7] |

Thermodynamic and Mechanical Properties

The thermodynamic and mechanical stability of americium oxides are critical for their application in high-temperature environments such as nuclear reactors and radioisotope thermoelectric generators. Theoretical calculations have provided valuable insights into these properties, complementing the often-scarce experimental data.

Table 4: Theoretical Thermodynamic and Mechanical Properties of Americium Oxides

| Property | AmO₂ | Am₂O₃ (A-type) | Reference |

| Formation Enthalpy (eV) | -9.15 | -17.20 | [8] |

| Bulk Modulus (GPa) | ~190 - 210 | ~150 - 160 | [6][9] |

| Elastic Constants (C₁₁, C₁₂, C₄₄ in GPa) | C₁₁: ~383, C₁₂: ~126, C₄₄: ~72 | - | [6] |

| Heat Capacity (Cp) at 298 K (J/mol·K) | ~65 | ~115 | [10] |

| Thermal Expansion Coefficient (α) at 300 K (10⁻⁶/K) | ~10 | Anisotropic | [11][12] |

Theoretical and Computational Methodologies

The theoretical understanding of americium oxides heavily relies on advanced computational techniques. The following diagrams illustrate the general workflows for two prominent methods: Density Functional Theory with Hubbard U correction (DFT+U) and the Calculation of Phase Diagrams (CALPHAD) method.

Caption: A generalized workflow for DFT+U calculations of actinide oxides.

Caption: A schematic workflow for the CALPHAD modeling of a binary system like Am-O.

Experimental Protocols

The synthesis and characterization of americium oxides require specialized facilities due to the high radioactivity of americium. The following are summaries of common experimental procedures.

Synthesis of Americium Dioxide (AmO₂) via Oxalate (B1200264) Precipitation and Calcination

This method is a standard route for producing AmO₂ powder.

-

Dissolution: An americium-containing solution, typically in hydrochloric or nitric acid, is prepared.

-

Neutralization: The excess acid is carefully neutralized using ammonium (B1175870) hydroxide.[13]

-

Precipitation: A saturated solution of oxalic acid is added to the neutralized americium solution, leading to the precipitation of americium(III) oxalate (Am₂(C₂O₄)₃).[13]

-

Filtration and Washing: The americium oxalate precipitate is filtered and washed with deionized water to remove impurities.[13]

-

Calcination: The dried americium oxalate is calcined in a furnace. The temperature is gradually increased to around 800°C. This process decomposes the oxalate and oxidizes the americium to form americium dioxide (AmO₂).[13]

Fabrication of Uranium-Doped this compound Pellets

This procedure is relevant for the fabrication of nuclear fuel or transmutation targets.

-

Powder Synthesis:

-

Infiltration Method: Porous uranium oxide microspheres are infiltrated with an americium nitrate (B79036) solution. The infiltrated microspheres are then dried and calcined.[8]

-

Sol-Gel Co-precipitation: Americium and uranium are dissolved in nitric acid. The solution is then added to an ammonia (B1221849) solution to co-precipitate the metal hydroxides. The resulting gel is washed, dried, and calcined to form a mixed oxide powder.[8]

-

-

Pressing: The synthesized powder is uniaxially pressed into a green pellet at high pressure (e.g., 400 MPa).[8]

-

Sintering: The green pellet is sintered in a furnace at high temperatures (e.g., 1600°C) under a controlled atmosphere (e.g., Ar/H₂).[8] This process densifies the pellet and results in a robust ceramic material.

Characterization Techniques

-

X-ray Diffraction (XRD): Used to identify the crystal phases and determine lattice parameters. Rietveld refinement of the diffraction data provides detailed structural information.

-

Thermogravimetric Analysis (TGA): Employed to study the thermal stability and stoichiometry of the oxides by measuring mass changes as a function of temperature and atmosphere.[8]

-

Electron Probe Microanalysis (EPMA): A technique for determining the elemental composition of the material at the microscale.[8]

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of americium oxides, supported by experimental findings. The data and methodologies presented are essential for the continued development of technologies that utilize this important actinide material. The combination of computational modeling and experimental validation is crucial for advancing our understanding and ensuring the safe and efficient application of americium oxides. Future research should focus on further refining theoretical models and obtaining more extensive experimental data, particularly for the mechanical and thermal properties at elevated temperatures.

References

- 1. Americium dioxide - Wikipedia [en.wikipedia.org]

- 2. Client Challenge [periodictableofelements.fandom.com]

- 3. Americium(III) oxide - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Americium - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DFT+U study of the structures and properties of the actinide dioxides - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Low temperature lattice expansion of americium dioxide [inis.iaea.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Calculation of Crystal Lattice Energy for Americium Oxides

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to determine the crystal lattice energy of americium oxides. Given the challenges of experimental work with highly radioactive materials like americium, this document emphasizes the foundational principles and computational workflows that are critical for predicting and understanding the stability of these compounds.

Introduction to Americium Oxides and Lattice Energy

Americium (Am), a synthetic actinide element, forms several oxides, most notably americium dioxide (AmO₂), diamericium trioxide (Am₂O₃), and americium monoxide (AmO).[1] These materials are of significant interest in the nuclear fuel cycle, both as components of advanced nuclear fuels and as long-lived radioactive waste forms. The crystal lattice energy (UL), defined as the energy released when gaseous ions combine to form one mole of a solid ionic crystal, is a fundamental measure of the stability of these compounds. An accurate determination of lattice energy is crucial for predicting thermodynamic properties, understanding structural stability, and modeling fuel performance.

This guide explores two primary approaches for calculating the lattice energy of americium oxides: theoretical calculations based on thermodynamic cycles (the Born-Haber cycle) and first-principles computational methods (Density Functional Theory).

Theoretical Calculation of Lattice Energy

Theoretical methods provide an estimate of lattice energy based on fundamental thermodynamic principles and empirical data.

The Born-Haber Cycle

The Born-Haber cycle is a Hess's Law application that relates the lattice energy of an ionic compound to other thermodynamic quantities. By constructing a closed thermodynamic loop, the lattice energy, which cannot be measured directly, can be calculated from experimentally determined values.

The cycle for americium dioxide (AmO₂) involves the following steps:

-

Enthalpy of Formation (ΔHf°) of solid AmO₂ from its constituent elements in their standard states.

-

Enthalpy of Atomization (ΔHatom) of solid americium to gaseous americium.

-

Sum of Ionization Energies (ΣIE) for the formation of the gaseous Am⁴⁺ cation from a gaseous Am atom (IE₁ + IE₂ + IE₃ + IE₄).

-

Enthalpy of Atomization (ΔHatom) of gaseous oxygen (O₂) to gaseous oxygen atoms.

-

Sum of Electron Affinities (ΣEA) for the formation of two gaseous O²⁻ anions from two gaseous O atoms (2 x [EA₁ + EA₂]).

Methodology: The lattice energy is calculated using the following equation, derived from the cycle: UL = ΔHf°(AmO₂) - ΔHatom(Am) - ΣIE(Am) - 2ΔHatom(O) - ΣEA(O)

A significant challenge in applying the Born-Haber cycle to heavy actinides like americium is the lack of experimental data for higher ionization energies (IE₂, IE₃, IE₄), which are often very large and difficult to measure.

The Born-Mayer and Kapustinskii Equations

When experimental thermodynamic data is incomplete, semi-empirical equations can be used to estimate lattice energy.

-

Born-Mayer Equation: This equation calculates lattice energy based on the crystal structure and ionic properties. It requires the Madelung constant (A), which is specific to the crystal lattice geometry, ionic charges (z⁺, z⁻), the interionic distance (r₀), and the Born exponent (n), which accounts for repulsive forces. Americium dioxide typically adopts the fluorite crystal structure.[2][3] The Madelung constant for the fluorite structure is approximately 5.04.[4]

-

Kapustinskii Equation: This equation is a powerful tool for estimating lattice energy when the crystal structure is unknown or complex, as it does not require the Madelung constant.[5][6][7] It relies only on the number of ions in the empirical formula (ν), the ionic charges (z⁺, z⁻), and the sum of the ionic radii (r⁺ + r⁻).[5][8][9]

UL = (K' * ν * |z⁺z⁻|) / (r⁺ + r⁻)

where K' is a constant (1.202 × 10⁵ kJ·pm/mol).[8]

Computational Calculation of Lattice Energy

First-principles quantum mechanical calculations, particularly Density Functional Theory (DFT), have become essential for studying actinide oxides where experiments are difficult.[10][11]

DFT+U for Actinide Oxides

Standard DFT approximations (like LDA and GGA) often fail to accurately describe the electronic structure of actinide oxides.[10] This is due to the strong on-site Coulomb repulsion of the localized 5f electrons, which these functionals do not adequately capture, often incorrectly predicting metallic behavior for what are known to be Mott insulators.[11][12]

To overcome this, a Hubbard correction term (U) is added, in a method known as DFT+U.[10][12] This approach correctly models the electronic structure and properties, such as the band gap and lattice parameters, of materials like AmO₂.[13]

Experimental/Computational Protocol: DFT+U Workflow

-

Structure Definition: The calculation begins with the known crystal structure of the americium oxide. For AmO₂, this is the cubic fluorite structure (space group Fm-3m).[2]

-

Functional Selection: A suitable exchange-correlation functional is chosen, such as the Perdew-Burke-Ernzerhof functional adapted for solids (PBEsol).

-

Hubbard Parameter (U) and Exchange Parameter (J) Selection: Appropriate U and J values are applied to the actinide 5f orbitals. These parameters are crucial and are often determined by fitting to experimental data like the band gap or lattice parameter. For AmO₂, published studies suggest optimal values.[13]

-

Geometry Optimization: The lattice parameters and atomic positions are relaxed until the forces on the atoms and the stress on the unit cell are minimized, yielding the ground-state structure.

-

Total Energy Calculation: A final, high-precision single-point energy calculation is performed on the optimized structure to obtain the total electronic energy (Etotal) of the solid.

-

Lattice Energy Derivation: The cohesive energy (Ecoh) is calculated by subtracting the sum of the energies of the isolated, spin-polarized constituent atoms (EAm, EO) from the total energy of the solid.

Ecoh = Etotal(AmO₂) - EAm - 2EO

The lattice energy (UL) is then derived from the cohesive energy by adding the energies required to form the gaseous ions from the neutral atoms (sum of ionization energies for Am and electron affinities for O).

UL = Ecoh - ΣIE(Am) - ΣEA(O)

Data Summary

The following tables summarize key quantitative data required for the calculation of this compound lattice energy.

Table 1: Crystal Structure of Common Americium Oxides

| Compound | Crystal System | Structure Type | Space Group | Lattice Parameter (a) |

|---|---|---|---|---|

| AmO₂ | Cubic | Fluorite | Fm-3m | 5.376 Å |

| Am₂O₃ (C-type) | Cubic | Bixbyite | Ia-3 | 11.03 Å |

| Am₂O₃ (A-type) | Hexagonal | La₂O₃-type | P-3m1 | a = 3.817 Å, c = 5.971 Å |

Data sourced from multiple references.[2][14]

Table 2: Thermodynamic Data for Born-Haber Cycle (AmO₂)

| Parameter | Description | Value |

|---|---|---|

| ΔHf°(AmO₂) | Standard enthalpy of formation | Not readily available; requires experimental determination |

| ΔHatom(Am) | Enthalpy of atomization of Americium | ~284 kJ/mol |

| IE₁(Am) | First Ionization Energy of Am | 578 kJ/mol[1] (or 5.99 eV[15]) |

| IE₂, IE₃, IE₄(Am) | 2nd, 3rd, and 4th Ionization Energies | Not reliably determined experimentally; major source of uncertainty |

| ΔHatom(O) | Enthalpy of atomization of Oxygen (½ O₂) | 249 kJ/mol |

| EA₁(O) | First Electron Affinity of Oxygen | -141 kJ/mol[16][17] |

| EA₂(O) | Second Electron Affinity of Oxygen | +744 kJ/mol[17] |

Table 3: Recommended DFT+U Parameters for Americium Dioxide (AmO₂)

| Functional | Coulombic (U) | Exchange (J) | Notes |

|---|---|---|---|

| PBEsol | 7.00 eV | 0.50 eV | Optimized to reproduce experimental band-gap and lattice parameters.[13] |

| PBE | 6.35 eV | 0.00 eV | Alternative functional parameterization.[13] |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: The Born-Haber cycle for Americium Dioxide (AmO₂).

References

- 1. geocities.ws [geocities.ws]

- 2. Buy this compound | 12736-98-0 [smolecule.com]

- 3. osti.gov [osti.gov]

- 4. Madelung Constants(A [wiredchemist.com]

- 5. Kapustinskii equation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sparkl.me [sparkl.me]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DFT+U study of the structures and properties of the actinide dioxides -ORCA [orca.cardiff.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. nuclear-power.com [nuclear-power.com]

- 16. WebElements Periodic Table » Oxygen » properties of free atoms [webelements.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Early Studies on Americium Oxides: A Technical Deep Dive

A comprehensive review of early research on americium oxides reveals foundational work that established the synthesis, crystal structure, and thermodynamic properties of these important actinide compounds. This technical guide consolidates key findings from seminal papers published in the mid-20th century, offering researchers, scientists, and drug development professionals a detailed look into the pioneering studies that shaped our understanding of americium chemistry.

Synthesis of Americium Oxides

Early synthesis of americium oxides primarily revolved around the thermal decomposition of americium oxalate (B1200264). This method was extensively detailed in a 1960 report from Oak Ridge National Laboratory by R.D. Baybarz and in a 1958 paper by T.L. Markin, laying the groundwork for producing various oxide stoichiometries.

Experimental Protocol: Preparation of Americium Dioxide (AmO₂) via Oxalate Precipitation and Calcination

This protocol is based on the work of R.D. Baybarz (1960).[1]

1. Precipitation of Americium (III) Oxalate:

-

Starting Material: Americium in a hydrochloric acid solution (1 to 7 N).

-

Precipitating Agent: A 100% excess of oxalic acid is added to the americium solution, which is maintained at 0.1 N HCl.

-

Observation: The precipitation of americium (III) oxalate is carried out to separate it from the acidic solution.

2. Filtration and Washing:

-

The precipitated americium oxalate is filtered from the solution.

-

The precipitate is then washed to remove impurities.

3. Calcination:

-

The washed americium oxalate is placed in a suitable container for heating.

-

Calcination is performed in air at a temperature of 800°C.

-

Result: This process yields americium dioxide (AmO₂).

The solubility losses in the oxalate precipitation filtrate were reported to be approximately 7 mg/liter of solution, resulting in a total loss of 0.09%.[1]

A visual representation of this experimental workflow is provided below.

References

An In-depth Technical Guide to the Americium Oxide Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the americium oxide (Am-O) phase diagram, a critical tool for understanding the behavior of americium-bearing materials in various applications, including advanced nuclear fuel cycles and radioisotope power systems. This document summarizes the key phases, their transition parameters, and the experimental methodologies used for their determination, with a focus on presenting clear, quantitative data and detailed protocols.

Introduction to the Americium-Oxyde System

The binary system of americium and oxygen is characterized by several stable and metastable oxide phases, the most prominent being americium dioxide (AmO₂) and americium sesquioxide (Am₂O₃). The phase relationships are complex and highly dependent on temperature, oxygen partial pressure, and the O/Am ratio. Understanding this phase diagram is crucial for predicting material performance, ensuring safety, and developing new technologies involving americium. Recent studies, notably by Epifano et al. (2017), have significantly refined our understanding of the Am-O system through a combination of high-temperature X-ray diffraction (HT-XRD) experiments and CALPHAD (Calculation of Phase Diagrams) thermodynamic modeling.[1][2]

Crystalline Phases and Structures

The americium-oxygen system is primarily composed of the following phases:

-

Americium Dioxide (AmO₂): This is a black compound that adopts a face-centered cubic (fcc) fluorite crystal structure (space group Fm-3m).[3] It is the most common oxide of americium.

-

Substoichiometric Americium Dioxide (AmO₂₋ₓ): This phase also possesses the fluorite structure and exists over a range of oxygen deficiencies (x). The lattice parameter of AmO₂₋ₓ increases with increasing temperature and oxygen vacancy concentration.

-

Americium Sesquioxide (Am₂O₃): This oxide exists in several polymorphic forms:

-

A-type (hexagonal): A-type Am₂O₃ is typically formed at higher temperatures.

-

C-type (body-centered cubic): C-type Am₂O₃ is another common polymorph.

-

-

Intermediate Phase (AmO₁.₆₁₊ₓ): A body-centered cubic (bcc) phase with a composition around AmO₁.₆₁₊ₓ has been identified at intermediate temperatures and oxygen potentials.[1]

The stability and transition between these phases are dictated by the thermodynamic conditions.

Quantitative Phase Diagram Data

The following tables summarize the key quantitative data for the this compound phase diagram, primarily based on the work of Epifano et al. (2017) and other supporting studies.

Table 1: Crystallographic Data of Key this compound Phases

| Phase | Crystal System | Space Group | Lattice Parameter (a) at RT (Å) |

| AmO₂ | Cubic (Fluorite) | Fm-3m | 5.376 |

| A-type Am₂O₃ | Hexagonal | P-3m1 | a = 3.817, c = 5.971 |

| C-type Am₂O₃ | Cubic | Ia-3 | 11.03 |

Table 2: Phase Transition Temperatures and Conditions

| Transition | Temperature (K) | Oxygen Partial Pressure (atm) | O/Am Ratio | Notes |

| AmO₂ → AmO₂₋ₓ + O₂ | > 1273 | Varies (reducing conditions) | < 2.0 | Onset of reduction depends on pO₂. |

| AmO₂₋ₓ ↔ AmO₁.₆₁₊ₓ | ~973 - 1373 | Varies | ~1.61 - 1.70 | Transition occurs over a range of temperatures and compositions. |

| AmO₁.₆₁₊ₓ ↔ A-type Am₂O₃ | > 1173 | Highly reducing conditions | ~1.5 | Exact transition temperature is dependent on pO₂. |

| C-type Am₂O₃ → A-type Am₂O₃ | ~1073 - 1173 | - | 1.5 | Irreversible transition upon heating. |

Note: The values presented are approximate and can vary based on specific experimental conditions. The phase diagram is a complex representation of equilibria, and these tables provide a simplified summary of the key transitions.

Experimental Protocols

The determination of the this compound phase diagram relies on sophisticated experimental techniques capable of handling radioactive materials at high temperatures and controlled atmospheres.

Synthesis of this compound Powders

4.1.1. Synthesis of Americium Dioxide (AmO₂) Powder via Oxalate (B1200264) Precipitation and Calcination

This is a common method for producing crystalline AmO₂ powder.

-

Dissolution: Dissolve a known quantity of americium-containing material (e.g., americium nitrate (B79036) solution) in nitric acid (e.g., 6 M HNO₃).[4]

-

Precipitation: Add an excess of oxalic acid solution (e.g., 0.5 M) to the americium nitrate solution to precipitate americium oxalate.

-

Washing and Filtration: Filter the precipitate and wash it repeatedly with deionized water until the pH of the filtrate is neutral.

-

Drying: Dry the americium oxalate precipitate in an oven at a low temperature (e.g., 353 K).

-

Calcination: Calcine the dried americium oxalate powder in a furnace under an oxidizing atmosphere (e.g., air or oxygen). The temperature is gradually increased to around 1073-1273 K and held for several hours to ensure complete conversion to AmO₂. The heating and cooling rates should be controlled to avoid cracking of the resulting powder.

4.1.2. Synthesis of Americium Sesquioxide (Am₂O₃) Powder

Am₂O₃ can be prepared by the reduction of AmO₂.

-

Starting Material: Begin with synthesized AmO₂ powder.

-

Reduction: Heat the AmO₂ powder in a furnace under a reducing atmosphere (e.g., flowing Ar/H₂ mixture) at a temperature above 1073 K. The exact temperature and time will influence the resulting polymorph of Am₂O₃.

-

Cooling: Cool the sample to room temperature under the reducing atmosphere to prevent re-oxidation.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is the primary technique for in-situ investigation of phase transitions at elevated temperatures.

-

Sample Preparation: A small amount of the synthesized this compound powder is placed in a sample holder made of a high-temperature resistant and inert material (e.g., tungsten or sapphire).

-

Experimental Setup: The sample holder is mounted in a high-temperature furnace chamber integrated into an X-ray diffractometer. The chamber allows for precise control of the temperature and the atmosphere (e.g., inert gas, reducing gas, or controlled oxygen partial pressure).[5] Beryllium or Kapton windows are typically used to allow the X-ray beam to pass through while maintaining the controlled atmosphere.

-

Data Collection: XRD patterns are collected at various temperatures as the sample is heated and cooled. The heating and cooling rates are typically slow to ensure thermal equilibrium.

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. Changes in the diffraction peaks (appearance, disappearance, or shifting) indicate phase transitions. Lattice parameters are refined from the diffraction data to study thermal expansion and changes in stoichiometry.

Diagrams and Visualizations

Experimental Workflow for this compound Phase Diagram Determination

Caption: Experimental and computational workflow for determining the this compound phase diagram.

Simplified this compound Phase Transitions

Caption: Simplified representation of the major phase transitions in the this compound system.

Conclusion

The this compound phase diagram is a complex but essential tool for the materials science of actinides. The combination of advanced experimental techniques like high-temperature XRD and computational methods such as CALPHAD has led to a more refined and accurate understanding of the phase relationships in the Am-O system. The data and protocols presented in this guide provide a foundation for researchers and engineers working with americium-based materials, enabling better design, safer handling, and improved performance in a variety of high-technology applications. Further research will continue to refine the details of this intricate system, particularly in the regions of non-stoichiometry and at extreme temperatures and pressures.

References

A Technical Guide to the Fundamental Chemical Properties of Americium Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of americium oxides. Due to the radioactive nature of americium, understanding its oxide forms is critical for safe handling, storage, and for applications ranging from nuclear energy to potential, albeit currently limited, roles in targeted alpha therapy research. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes important chemical relationships and workflows.

Overview of Americium Oxides

Americium, a synthetic actinide element, primarily forms three oxides corresponding to its +2, +3, and +4 oxidation states: americium(II) oxide (AmO), americium(III) oxide (Am₂O₃), and americium(IV) oxide (AmO₂). The +3 oxidation state is the most stable, making Am₂O₃ a common form.[1] AmO₂ is also significant as it is the primary form used in many applications.[1] AmO is less characterized and has been prepared in only minute amounts.[1]

Quantitative Data Summary

The fundamental properties of the most common americium oxides are summarized in the tables below for easy comparison.

Table 1: General Properties of Americium Oxides

| Property | Americium(IV) Oxide (AmO₂) | Americium(III) Oxide (Am₂O₃) |

| Chemical Formula | AmO₂ | Am₂O₃ |

| Molar Mass | 275.06 g/mol [2][3] | 534.121 g/mol [4][5] |

| Appearance | Black crystalline solid[2][6] | Tan (hexagonal), Red-brown (cubic)[4] |

| Density | 11.68 g/cm³[6] | 11.77 g/cm³[4] |

| Melting Point | 2113 °C (decomposes)[2][6] | 2205 °C[1][4] |

| Solubility | Insoluble in water[6][7] | Soluble in acids[4] |

Table 2: Crystallographic Data for Americium Oxides

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Notes |

| **Americium Dioxide (AmO₂) ** | Cubic (Fluorite-type)[6][7] | Fm-3m[6][7] | a = 5.376 - 5.383[5][6] | The most common and stable oxide form. |

| A-type Americium Sesquioxide (Am₂O₃) | Hexagonal[7] | P-3m1[7] | a = 3.817, c = 5.971[7] | The most stable form of Am₂O₃ at low temperatures.[5] |

| C-type Americium Sesquioxide (Am₂O₃) | Cubic[7] | Ia-3[7] | a = 11.03[7] | Obtained by reduction of AmO₂ at lower temperatures (~600 °C).[7] |

Interconversion of Americium Oxides

The different oxides of americium can be interconverted through controlled oxidation and reduction reactions. This relationship is crucial for the synthesis of specific oxide phases.

Caption: Interconversion pathway between Americium(IV) and Americium(III) oxides.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of americium oxides are provided below. These protocols are synthesized from various research findings and should be adapted based on specific laboratory conditions and safety protocols for handling radioactive materials.

Synthesis of Americium(IV) Oxide (AmO₂)

This protocol describes a common method for producing AmO₂ powder via the calcination of americium(III) oxalate (B1200264).[6][7]

-

Dissolution: Dissolve the starting americium-containing material (e.g., americium metal or another salt) in hydrochloric acid.

-

Neutralization: Carefully neutralize the excess acid with ammonium (B1175870) hydroxide.

-

Precipitation: Add a saturated solution of oxalic acid to the neutralized americium solution to precipitate americium(III) oxalate (Am₂(C₂O₄)₃·7H₂O).[1]

-

Washing and Drying: Filter the precipitate, wash it with deionized water, and dry it at a low temperature (e.g., room temperature or slightly above) in a vacuum.[1]

-

Calcination: Transfer the dried americium(III) oxalate to a furnace.

-

Initially, heat to a moderate temperature (e.g., 150 °C) to remove water of hydration.

-

Gradually increase the temperature to around 800 °C and hold for several hours to ensure complete decomposition of the oxalate to americium dioxide.[6][7]

-

Allow the furnace to cool slowly to room temperature. The resulting product should be a black powder of AmO₂.[6]

-

Synthesis of Americium(III) Oxide (Am₂O₃)

Am₂O₃ can be synthesized by the reduction of AmO₂.[4]

-

Preparation: Place a sample of previously synthesized AmO₂ powder in a tube furnace.

-

Reduction: Heat the AmO₂ powder under a reducing atmosphere, typically flowing hydrogen gas (H₂).

-

Reaction: The reduction reaction is: 2 AmO₂ + H₂ → Am₂O₃ + H₂O.[4]

-

Cooling: After the reaction is complete, cool the sample to room temperature under an inert atmosphere to prevent re-oxidation.

Characterization by X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystal structure and phase purity of americium oxides.[8][9]

-

Sample Preparation:

-

Due to the radioactivity of americium, samples must be handled in a glovebox.

-

A small amount of the oxide powder (e.g., ~10 mg) is typically loaded into a sample holder. To prevent dispersion of radioactive material, the powder can be mixed with an epoxy resin.[8]

-

-

Instrumentation: A powder diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used. The instrument should be housed in a radiation-shielded enclosure.[8]

-

Data Collection:

-

Scan the sample over a defined 2θ range (e.g., 20° to 120°) with a small step size (e.g., 0.01°).[8]

-

-

Data Analysis:

-

The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns for known americium oxide phases (e.g., from the ICDD database).

-

Rietveld refinement can be used for more detailed structural analysis, including lattice parameter determination.[5]

-

Characterization by X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for probing the local electronic structure and oxidation state of americium in its oxides.[10][11][12]

-

Sample Preparation: Similar to XRD, sample preparation must be conducted in a glovebox. Thin, uniform samples are required for transmission measurements, while powdered samples can be used for fluorescence or electron yield detection.

-

Instrumentation: XAS measurements are typically performed at a synchrotron radiation facility to achieve the required X-ray energy and flux.

-

Data Collection:

-

Data Analysis:

-

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and local coordination geometry.

-

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the local atomic structure, such as bond distances and coordination numbers.

-

The experimental spectra are often compared with theoretical calculations (e.g., using codes like FEFF or based on the Anderson impurity model) to aid in interpretation.[10][11][12]

-

Experimental Workflow

The general workflow for the synthesis and characterization of a specific this compound phase can be visualized as follows:

References

- 1. Americium - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Americium » americium dioxide [winter.group.shef.ac.uk]

- 3. Americium dioxide | AmO2-4 | CID 57461988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Americium(III) oxide - Wikipedia [en.wikipedia.org]

- 5. This compound [benchchem.com]

- 6. Americium dioxide - Wikipedia [en.wikipedia.org]

- 7. Buy this compound | 12736-98-0 [smolecule.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. osti.gov [osti.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Chemical bonding in americium oxides probed by X-ray spectroscopy [escholarship.org]

- 12. [2303.09247] Chemical bonding in americium oxides: x-ray spectroscopic view [arxiv.org]

Unraveling the Enigmatic Electronic Structure and Bonding of Americium Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of americium oxide's electronic structure and bonding, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document synthesizes key findings from both theoretical and experimental studies, presenting a detailed analysis of americium dioxide (AmO₂) and americium sesquioxide (Am₂O₃).

Electronic Configuration and Oxidation States

Americium (Am), an actinide element with the electron configuration [Rn] 5f⁷7s², exhibits multiple oxidation states, with +3 and +4 being the most stable in its oxides.[1] The electronic structure of americium oxides is fundamentally governed by the behavior of the 5f electrons. These electrons can exhibit both localized and delocalized characteristics, leading to complex electronic properties and chemical bonding.[2]

In americium dioxide (AmO₂), americium is in the +4 oxidation state. However, studies suggest an incomplete oxidation, with the actual charge being closer to +3.4.[3] This is attributed to the difficulty in removing a 5f electron.[3] Americium sesquioxide (Am₂O₃) features americium in the +3 oxidation state.[4]

The nature of the chemical bonding in these oxides is a mix of ionic and covalent interactions. The interaction between americium and oxygen atoms transitions from primarily electrostatic to increasingly covalent in nature.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data on the electronic structure and bonding of americium oxides, compiled from various experimental and theoretical studies.

| Parameter | Am₂O₃ | AmO₂ | Reference |

| Americium Oxidation State | +3 | +4 (formal), ~+3.4 (actual) | [3][4] |

| 5f Electron Occupancy (n_f) | 6.05 | 5.73 | [8][9][10] |

| Am N₅ XAS Peak Energy (eV) | ~831.0 | ~831.8 | [8] |

| Am N₄ XAS Peak Energy (eV) | ~882.0 | ~882.8 | [8] |

| Charge-Transfer Satellite Energy Loss (eV) in RIXS | ~5.5 | - |

| Parameter | Value | Reference |

| Am-O bond length in AmO (calculated) | 1.855 Å | [5][11] |

| Am-O bond length in [AmO₂(H₂O)]²⁺ (calculated) | 1.681 Å | [12] |

| Am-O_water bond length in [AmO₂(H₂O)]²⁺ (calculated) | 2.260 Å | [12] |

Experimental and Theoretical Methodologies

A variety of sophisticated experimental and theoretical techniques are employed to investigate the electronic structure and bonding of americium oxides.

Experimental Protocols

X-ray Absorption Spectroscopy (XAS): This technique is crucial for determining the 5f electron population and the oxidation state of americium.[3][13]

-

Methodology: XAS measurements are typically performed at the Am N₄,₅ (4d → 5f) and O₄,₅ (5d → 5f) edges.[8][13] The spectra are collected, and the intensity ratio of the N₄ and N₅ lines (branching ratio) is analyzed to determine the chemical state of americium.[8][9][10]

-

Data Analysis: The experimental spectra are often compared with theoretical calculations, such as those from the FEFF code (a Green's function-based, multiple scattering code) or the Anderson Impurity Model (AIM), to extract detailed electronic structure information.[3][8][9][10]

Resonant Inelastic X-ray Scattering (RIXS): RIXS provides insights into the electronic ground state and the extent of hybridization between americium 5f and oxygen 2p orbitals.[4]

-

Methodology: Am 5d-5f RIXS is measured at incident photon energies around the Am O₄,₅ edges.[4]

-

Data Analysis: The RIXS data is analyzed in conjunction with crystal-field multiplet calculations and the Anderson Impurity Model to understand the electronic states and hybridization.[4]

X-ray Photoelectron Spectroscopy (XPS): XPS is used to probe the core-level electronic states and confirm the validity of theoretical models.[8][9][10]

-

Methodology: The Am 4f XPS spectra of americium oxides are measured.

-

Data Analysis: The experimental XPS spectra are compared with AIM calculations to validate the parameters used in the model.[8][9][14][10]

Theoretical Protocols

Density Functional Theory (DFT) and DFT+U: These computational methods are widely used to model the electronic structure, bonding, and mechanical properties of americium oxides.[5][6][7][15][16][17][18]

-

Methodology: Relativistic DFT calculations, often incorporating a Hubbard U correction (DFT+U) to better describe the localized 5f electrons, are performed.[17][18] Different basis sets, such as the all-electron full potential linear augmented plane wave method or Gaussian basis sets, are employed.[15][17]

-

Calculated Properties: These calculations yield ground-state equilibrium molecular structures, charge distributions, density of states, and bond dissociation enthalpies.[5][6][7][15][16]

Anderson Impurity Model (AIM): AIM is a theoretical framework used to interpret XAS and XPS data, providing a detailed picture of the 5f electronic states and their hybridization with ligand orbitals.[4][8][9][14][10]

-

Methodology: AIM calculations take into account the full multiplet structure arising from the interactions between 5f electrons and the interaction with the core hole created during the spectroscopic process.[8][9][14][10]

Visualizing Electronic Structure and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound's electronic structure.

Caption: Simplified representation of electronic states and hybridization in AmO₂ and Am₂O₃.

Caption: Workflow for characterizing americium oxides using X-ray Absorption Spectroscopy (XAS).

Bonding Characteristics

The nature of the chemical bond in americium oxides is a topic of significant interest. In AmO₂, the bonding has a charge-transfer character, while Am₂O₃ is considered to be more of a Mott-Hubbard system.[8][9][14][10] This distinction arises from the different 5f electron counts and the degree of hybridization between the Am 5f and O 2p orbitals.

The weak Am 5f-O 2p hybridization in Am₂O₃ is evidenced by the appearance of a low-intensity charge-transfer satellite in RIXS spectra at an energy loss of approximately 5.5 eV.[4] In contrast, the bonding in AmO₂ involves a greater degree of covalency. Theoretical calculations have shown that the valence band maximum in AmO₂ is composed of hybridized O 2p and Am 5f states, while the conduction band minimum is primarily of Am 5f character.[18]

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Electron correlation and relativistic effects on the electronic properties of a plutonium and americium mixed oxide (PuAmO4): from single-particle approximation to dynamical mean-field theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ab Initio Density Functional Theory Calculation: Americium Hydrolysis Mechanism [mdpi.com]

- 6. Ab Initio Density Functional Theory Calculation: Americium Hydrolysis Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. Chemical bonding in americium oxides probed by X-ray spectroscopy [escholarship.org]

- 10. [2303.09247] Chemical bonding in americium oxides: x-ray spectroscopic view [arxiv.org]

- 11. Ab Initio Density Functional Theory Calculation: Americium Hydrolysis Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electronic Structure and Chemical Bonding of [AmO2(H2O)n]2+/1+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. [PDF] Relativistic density functional theory modeling of plutonium and americium higher oxide molecules. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Guide to the Initial Synthesis and Characterization of Americium Oxides

For: Researchers, Scientists, and Nuclear Materials Professionals

Introduction

Americium (Am), a synthetic actinide element, was first isolated in 1944. Its oxides, primarily americium dioxide (AmO₂) and americium sesquioxide (Am₂O₃), are of significant interest in the nuclear field. AmO₂ is the most stable oxide form and is crucial for applications such as radioisotope thermoelectric generators (RTGs) for space missions, where the isotope ²⁴¹Am serves as a heat source.[1][2] The sesquioxide, Am₂O₃, exists in multiple polymorphic forms and is also a key compound in the study of actinide chemistry.[3][4]

The synthesis of pure, well-characterized americium oxides is fundamental for both basic research and the fabrication of nuclear materials. The difficulty in handling americium, due to its high radioactivity and the tendency of acidic solutions to degrade storage containers, necessitates robust methods for converting it into a stable solid form.[5] This technical guide provides an in-depth overview of the primary synthesis routes for americium oxides, detailed protocols for their characterization, and a summary of their key properties.

Synthesis Methodologies

The most established method for producing americium oxide is through the precipitation of an americium salt followed by thermal decomposition. Sol-gel processes are also emerging as a viable alternative, particularly for creating homogeneous mixed-oxide materials.

Oxalate (B1200264) Precipitation and Thermal Decomposition

This is the most widely documented and utilized method for producing americium dioxide.[6] The process involves precipitating americium(III) oxalate from an acidic solution, which is then calcined under controlled conditions to yield the oxide.[5][7]

2.1.1 Principle The synthesis begins with americium dissolved in an acid, typically hydrochloric or nitric acid. The excess acid is neutralized, and then oxalic acid is added to precipitate americium(III) oxalate (Am₂(C₂O₄)₃), a dull pink solid.[5] This oxalate precursor is easily filtered and, upon heating, decomposes into the desired this compound. The final stoichiometry of the oxide depends on the temperature and atmosphere of the calcination step.

2.1.2 Experimental Protocol: Synthesis of Americium Dioxide (AmO₂) This protocol is based on the method developed at Oak Ridge National Laboratory.[5][8][9]

-

Solution Preparation: Start with a solution of americium in hydrochloric acid (HCl), with concentrations ranging from 1 to 7 N.

-

Neutralization: Neutralize the excess acid by adding ammonium (B1175870) hydroxide (B78521) (NH₄OH) until the solution is approximately 0.1 N in free acid.[8]

-

Precipitation: Slowly add a saturated solution of oxalic acid (H₂C₂O₄) to the neutralized americium solution. Add an excess of oxalic acid to ensure complete precipitation of the dull pink americium(III) oxalate crystals.[5][6] Agitate the resulting slurry to promote crystal growth.

-

Filtration and Washing: Filter the americium oxalate precipitate using a medium-porosity glass frit. Wash the collected solid (the "cake") with deionized water to remove residual acid and soluble impurities.[8]

-

Drying: Partially dry the oxalate cake by drawing air through the filter. Transfer the solid to a platinum boat for calcination.[5][8]

-

Calcination:

-

Place the platinum boat in a furnace and initially heat to 150°C to remove residual water.[5][8]

-

Increase the temperature to 350°C. At around 300°C, the oxalate will begin to decompose into black americium dioxide.[8]

-

To ensure complete conversion and remove any remaining oxalate, increase the furnace temperature to 800°C and hold for at least 30 minutes.[5][8]

-

Slowly cool the furnace to room temperature to obtain the final AmO₂ powder.

-

Sol-Gel Synthesis

The sol-gel process is a versatile method for producing actinide oxides, including thoria and mixed actinide systems.[10][11] It allows for the creation of homogeneous, nanostructured materials.

2.2.1 Principle This bottom-up approach involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol" (a colloidal suspension). With further processing, the sol transitions into a "gel," an interconnected solid network encapsulating the remaining liquid. This gel is then dried and calcined to produce a high-purity oxide. The use of complexing agents can help control the reactivity of the metal cations to ensure homogeneity.[11]

2.2.2 Experimental Protocol: Generic Epoxide-Based Sol-Gel Synthesis This protocol is adapted from methods used for other actinide oxides like ThO₂ and can be applied to americium systems.[10]

-

Precursor Solution: Dissolve an americium salt (e.g., americium nitrate) in a suitable solvent such as ethanol.

-

Gelation: Add an epoxide (e.g., propylene (B89431) oxide), which acts as a proton scavenger, to the solution. This initiates hydrolysis and condensation reactions, leading to the formation of a homogeneous, transparent gel.

-

Aging: Allow the gel to age for a period (e.g., 24 hours) to strengthen the network structure.

-

Drying: Dry the gel to remove the solvent. This can be done via supercritical extraction to produce aerogels or through conventional evaporation.

-

Calcination: Heat the dried gel in a furnace to a target temperature (e.g., 400-800°C) to remove organic residues and crystallize the this compound. The final crystallite size often increases with higher calcination temperatures.[10]

Characterization Techniques

A suite of analytical techniques is required to confirm the identity, purity, and properties of the synthesized this compound.

Structural Analysis: X-ray Diffraction (XRD)

Principle: XRD is the primary technique for identifying the crystal structure and phase of the synthesized material. By analyzing the diffraction pattern of X-rays scattered by the sample's crystal lattice, one can determine the atomic spacing, which is unique to each crystalline compound and polymorph.[12]

Experimental Protocol (Generic):

-

Sample Preparation: Finely grind the this compound powder to ensure random orientation of the crystallites.

-

Mounting: Mount the powder on a low-background sample holder. All handling must be performed in a glovebox due to the material's radioactivity.

-

Data Collection: Place the sample in an X-ray diffractometer. Scan a range of 2θ angles with a monochromatic X-ray source (typically Cu Kα).

-

Analysis: Compare the resulting diffraction pattern to reference patterns from databases (e.g., ICDD) to identify the phase (AmO₂, A-type Am₂O₃, C-type Am₂O₃).[3] Perform Rietveld refinement on the data to precisely determine lattice parameters.[13]

Thermal Analysis: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to study thermal decomposition processes, such as the conversion of americium oxalate to this compound, by identifying the temperatures at which dehydration and decomposition occur.[14]

Experimental Protocol (Generic):

-

Sample Preparation: Place a small, precisely weighed amount of the precursor material (e.g., americium oxalate) into a TGA crucible (e.g., platinum or alumina).

-

Analysis: Place the crucible in the TGA instrument.

-

Heating Program: Heat the sample at a controlled rate (e.g., 3°C/minute) under a specific atmosphere (e.g., air or an inert gas).[14]

-

Data Interpretation: Analyze the resulting plot of mass versus temperature. Sharp drops in mass correspond to decomposition or dehydration events.

Spectroscopic Analysis: X-ray Absorption and Photoelectron Spectroscopy

Principle: Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) probe the electronic structure of americium.[15] The analysis of Am 4d and 5d core edges can reveal the 5f electron occupancy, which is directly related to the oxidation state (e.g., Am³⁺ in Am₂O₃ vs. Am⁴⁺ in AmO₂).[15][16]

Experimental Protocol (Conceptual):

-

Sample Preparation: Prepare a thin, uniform sample of the this compound.

-

Analysis: The sample is placed in an ultra-high vacuum chamber and irradiated with a high-intensity X-ray beam from a synchrotron source.

-

Data Collection: Detectors measure the absorption of X-rays or the kinetic energy of emitted photoelectrons.

-

Interpretation: The resulting spectra are compared with theoretical models, such as the Anderson Impurity Model, to determine electronic properties like 5f occupancy.[15]

Data Summary and Properties

Crystallographic Data for Americium Oxides

The primary forms of this compound have distinct crystal structures that have been precisely determined by XRD.[3]

| Property | Americium Dioxide (AmO₂) | A-type Am₂O₃ (Hexagonal) | C-type Am₂O₃ (Cubic) |

| Crystal System | Cubic | Trigonal (Hexagonal) | Body-Centered Cubic |

| Structure Type | Fluorite (CaF₂) | Lanthanum Sesquioxide (La₂O₃) | Bixbyite (Mn₂O₃) |

| Space Group | Fm-3m (No. 225) | P-3m1 (No. 164) | Ia-3 (No. 206) |

| Lattice Parameter (a) | 5.376 pm | 3.817 ± 0.005 Å | 11.03 ± 0.01 Å |

| Lattice Parameter (c) | N/A | 5.971 ± 0.010 Å | N/A |

| Appearance | Black / Dark Brown | Pale Tan | Red-Brown |

| Formation Condition | Calcination of oxalate in air (~800°C)[5] | Reduction of AmO₂ in H₂ (~800°C)[3] | Reduction of AmO₂ in H₂ (~600°C)[3] |

Data sourced from Smolecule[3].

Electronic Properties from Spectroscopic Analysis

Spectroscopic studies have quantified the 5f electron occupancy (n_f), confirming the primary oxidation states in the two main oxides.[15][16]

| Compound | Americium Oxidation State | Classification | 5f Occupancy (n_f) |

| Am₂O₃ | Am(III) | Mott-Hubbard System | ~6.05 electrons |

| AmO₂ | Am(IV) | Charge-Transfer Compound | ~5.73 electrons |

Data sourced from Butorin et al.[15] and Tobin et al.[16].

Visualized Workflows and Relationships

// Connections between subgraphs precip -> slurry [lhead=cluster_solid]; cake -> dry [lhead=cluster_thermal]; final -> product [lhead=cluster_product]; } caption [label="Fig 1: Workflow for AmO₂ synthesis via oxalate precipitation.", shape=plaintext, fontname="Arial", fontsize=10];

// Center Node center [label="this compound\nProperties", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Properties prop1 [label="Crystal Structure\n& Phase Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prop2 [label="Thermal Stability\n& Decomposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prop3 [label="Electronic State\n& 5f Occupancy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prop4 [label="Particle Morphology\n& Size", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Techniques tech1 [label="X-ray Diffraction\n(XRD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tech2 [label="Thermogravimetric Analysis\n(TGA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tech3 [label="XAS / XPS", fillcolor="#34A853", fontcolor="#FFFFFF"]; tech4 [label="SEM / TEM", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships center -> {prop1, prop2, prop3, prop4} [style=invis]; tech1 -> prop1; tech2 -> prop2; tech3 -> prop3; tech4 -> prop4; } caption [label="Fig 3: Relationship between properties and characterization techniques.", shape=plaintext, fontname="Arial", fontsize=10];

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lanl.gov [lanl.gov]

- 3. Buy this compound | 12736-98-0 [smolecule.com]

- 4. Americium(III) oxide - Wikipedia [en.wikipedia.org]

- 5. Americium dioxide - Wikipedia [en.wikipedia.org]

- 6. PREPARATION OF AMERICIUM DIOXIDE BY THERMAL DECOMPOSITION OF AMERICIUM OXALATE IN AIR (Technical Report) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. Preparation of Americium Dioxide by Thermal Decomposition of Americium Oxalate in Air - UNT Digital Library [digital.library.unt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. THE THERMAL DECOMPOSITION OF AMERICIUM (III) OXALATE (Journal Article) | OSTI.GOV [osti.gov]

- 15. [2303.09247] Chemical bonding in americium oxides: x-ray spectroscopic view [arxiv.org]

- 16. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Radioactive Decay Products of Americium Oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the radioactive decay pathways and resultant products of common americium oxides. The focus is on the two most stable and significant isotopes, Americium-241 and Americium-243. The chemical form, typically americium dioxide (AmO₂), is the most common in research and industrial applications and does not alter the nuclear decay products but is crucial for considerations of solubility and handling.[1][2]

Overview of Key Americium Isotopes

Americium is a synthetic actinide element with no stable isotopes.[3] The two most important isotopes, due to their relatively long half-lives and prevalence in nuclear fuel cycle byproducts, are 241-Am and 243-Am.[4] Americium-241 is produced from the beta decay of Plutonium-241, a component of spent nuclear fuel.[1][5] Americium-243 is formed through successive neutron capture reactions.[4][6]

| Isotope | Half-Life | Primary Decay Mode | Parent Nuclide | Common Chemical Form |

| Americium-241 (²⁴¹Am) | 432.2 - 432.6 years[7][8][9] | Alpha (α) Decay[8] | ²⁴¹Pu (β⁻ decay)[5][7] | Americium Dioxide (²⁴¹AmO₂)[1][7] |

| Americium-243 (²⁴³Am) | 7,350 - 7,353 years[10][11] | Alpha (α) Decay[6][10] | ²⁴³Pu (β⁻ decay)[4] | Americium Dioxide (²⁴³AmO₂) |

Decay of Americium-241 Oxide (²⁴¹AmO₂)

Americium-241 decays primarily through the emission of an alpha particle to become Neptunium-237 (²³⁷Np).[1][12] This decay is also accompanied by the release of low-energy gamma radiation.[8] A very small fraction of ²⁴¹Am nuclei undergoes spontaneous fission.[5][7]

Primary Decay Pathway: Alpha Decay

The predominant decay mode for ²⁴¹Am is alpha decay, which accounts for nearly 100% of transformations.[13] The process reduces the atomic number by 2 and the mass number by 4.

Nuclear Equation:

[12]

The daughter nuclide, Neptunium-237, is itself radioactive with a very long half-life of 2.144 million years.[14]

Quantitative Decay Characteristics of ²⁴¹Am

The alpha decay of ²⁴¹Am is characterized by multiple distinct energy emissions. The primary alpha and gamma emissions are summarized below.

| Emission Type | Energy (MeV) | Probability / Intensity | Citation(s) |

| Alpha (α) | 5.486 | 85.0% - 85.2% | [5][7] |

| 5.443 | 12.8% - 13.0% | [5][7] | |

| 5.388 | 2.0% | [7] | |

| Gamma (γ) / X-ray | 0.05954 (59.54 keV) | 35.9% - 36.0% | [5][7] |

| 0.01761 (17.61 keV) | 20.2% | [5] | |

| 0.0264 (26.4 keV) | Low | [7] | |

| 0.0139 (13.9 keV) | Low | [7] | |

| Spontaneous Fission | N/A | Branching Ratio: ~4.0 x 10⁻¹² | [7][13] |

²⁴¹Am Decay Chain Visualization

The decay of ²⁴¹Am initiates a long decay series (the Neptunium series), which proceeds through various alpha and beta decays until it terminates at the stable isotope Bismuth-209.[14][15]

Caption: Simplified decay chain of Americium-241.

Decay of Americium-243 Oxide (²⁴³AmO₂)

Americium-243 is the longest-lived isotope of americium.[10] It decays almost exclusively via alpha particle emission to produce Neptunium-239 (²³⁹Np).[3][10]

Primary Decay Pathway and Subsequent Decay

The alpha decay of ²⁴³Am produces ²³⁹Np, an isotope with a short half-life of 2.355 days.[3] This daughter nuclide subsequently undergoes beta decay to form the long-lived Plutonium-239 (²³⁹Pu).[3][10]

Nuclear Equations:

-

²⁴³Am Alpha Decay: ²⁴³₉₅Am → ²³⁹₉₃Np + ⁴₂He (α particle)[10]

-

²³⁹Np Beta Decay: ²³⁹₉₃Np → ²³⁹₉₄Pu + ⁰₋₁e (β⁻ particle)[3]

Quantitative Decay Characteristics of ²⁴³Am

| Emission Type | Energy (MeV) | Probability / Intensity | Citation(s) |

| Alpha (α) | 5.439 | ~100% | [10] |

| Spontaneous Fission | N/A | Very Rare | [10] |

²⁴³Am Decay Visualization

The initial decay steps of Americium-243 are critical as they lead to the production of Plutonium-239, a key fissile material.

Caption: Primary decay pathway of Americium-243.

Experimental Protocols for Product Characterization

Determining the specific activities and identifying the decay products of americium oxide requires a combination of radiochemical separation and nuclear spectroscopy techniques. The insoluble nature of americium dioxide necessitates a rigorous sample preparation protocol to bring the analytes into a measurable form.[2][16]

Generalized Experimental Workflow

A typical procedure for the analysis of americium and its decay products involves sample digestion, chemical separation of elements of interest, and subsequent measurement via alpha spectrometry.[16]

Caption: Workflow for radiochemical analysis of americium.

Methodologies

1. Sample Preparation and Digestion:

-

Objective: To dissolve the solid this compound matrix and bring the radionuclides into an aqueous solution.

-

Protocol: A known mass of the this compound sample is weighed. Concentrated acids, typically nitric acid (HNO₃), are added.[16] The mixture is heated to facilitate complete dissolution. For complex matrices, a combination of acids or fusion techniques may be required.

-

Tracer Addition: A known activity of a tracer isotope (e.g., ²⁴³Am for the analysis of ²⁴¹Am, or a different actinide tracer) is added to the sample at the beginning of the process. This allows for the determination of chemical yield and correction for sample losses during separation steps.[16]

2. Radiochemical Separation:

-

Objective: To isolate americium and its key decay products (e.g., neptunium) from the bulk matrix and other interfering radionuclides.

-

Protocols:

-

Ion Exchange Chromatography: The acidic sample solution is passed through a column containing an anion exchange resin. Americium, curium, and other trivalent actinides can be separated from plutonium, neptunium, and uranium by carefully selecting the acid type and concentration of the mobile phase.[16][17]

-

Solvent Extraction: This technique uses two immiscible liquids to separate radionuclides based on their differing solubilities in the aqueous and organic phases. Specific organic ligands are used to selectively extract the elements of interest.[17]

-

3. Source Preparation and Alpha Spectrometry:

-

Objective: To prepare a thin, uniform source of the separated radionuclides for high-resolution energy measurement and to quantify their activity.

-

Protocol:

-

The purified fraction containing the analyte (e.g., americium) is prepared for measurement. Electrodeposition is a common method where the radionuclide is plated onto a polished metal disc, creating an ideal thin source for alpha spectrometry.

-

The prepared disc is placed in a vacuum chamber with an alpha particle detector. The detector measures the energy of each emitted alpha particle. Since different nuclides emit alpha particles with characteristic energies (e.g., the 5.486 MeV peak for ²⁴¹Am), a spectrum of counts versus energy is generated, allowing for the identification and quantification of each radionuclide.[5][16]

-

4. Liquid Scintillation Counting:

-

Objective: An alternative or complementary method for quantifying alpha and beta emitters.

-

Protocol: The radionuclide solution is mixed with a liquid scintillation cocktail. The radiation emitted interacts with the cocktail, producing photons of light that are detected by photomultiplier tubes. This method is highly efficient, particularly for standardizing radionuclide solutions.[6] The certified activity of ²⁴³Am standards has been obtained using 4παβ liquid scintillation spectrometry.[6]

References

- 1. United States of Americium | Los Alamos National Laboratory [lanl.gov]

- 2. doh.wa.gov [doh.wa.gov]

- 3. CHEMICAL, PHYSICAL, and RADIOLOGICAL INFORMATION - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. hpschapters.org [hpschapters.org]

- 5. osti.gov [osti.gov]

- 6. Basic Metrology (Archive): Standardization of Am-243 | NIST [nist.gov]

- 7. Americium-241 - Wikipedia [en.wikipedia.org]

- 8. radiacode.com [radiacode.com]

- 9. Americium-241 | Radiation Emergencies | CDC [cdc.gov]

- 10. Isotopes of americium - Wikipedia [en.wikipedia.org]

- 11. Americium-243 - isotopic data and properties [chemlin.org]

- 12. brainly.com [brainly.com]

- 13. Nuclear Data Viewer [wise-uranium.org]

- 14. Radionuclide Decay Chain | Superfund Risk Assessment | US EPA [epa-prgs.ornl.gov]

- 15. homework.study.com [homework.study.com]

- 16. bundesumweltministerium.de [bundesumweltministerium.de]

- 17. isotopes.gov [isotopes.gov]

An In-depth Technical Guide to the Oxidation States and Stoichiometry of Americium Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the oxidation states and stoichiometry of americium oxides. Due to the relevance of americium isotopes in various research and industrial applications, including as a source for medical isotopes and in radioisotope thermoelectric generators, a thorough understanding of its oxide chemistry is paramount. This document consolidates key experimental data, outlines detailed synthesis protocols, and visualizes the relationships between different americium oxide species.

Overview of this compound Systems

Americium, a synthetic actinide element, primarily exhibits +3 and +4 oxidation states in its binary oxides, with a less stable +2 state also reported. The stoichiometry of americium oxides is intrinsically linked to these oxidation states, giving rise to three main compounds: americium(II) oxide (AmO), americium(III) oxide (Am₂O₃), and americium(IV) oxide (AmO₂). Furthermore, non-stoichiometric phases, particularly AmO₂₋ₓ, are prevalent and their formation is highly dependent on temperature and oxygen partial pressure.

Physicochemical Properties of Americium Oxides